molecular formula C15H26N2O4 B12938797 (2S)-2-Amino-6-((((E)-cyclooct-2-en-1-yloxy)carbonyl)amino)hexanoic acid

(2S)-2-Amino-6-((((E)-cyclooct-2-en-1-yloxy)carbonyl)amino)hexanoic acid

Cat. No.: B12938797
M. Wt: 298.38 g/mol
InChI Key: RIPRFLAPFPCYBY-WHXJJFMNSA-N
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Description

(2S)-2-Amino-6-((((E)-cyclooct-2-en-1-yloxy)carbonyl)amino)hexanoic acid is a complex organic compound with a unique structure that includes an amino group, a cyclooctene moiety, and a hexanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-6-((((E)-cyclooct-2-en-1-yloxy)carbonyl)amino)hexanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the protection of the amino group, followed by the introduction of the cyclooctene moiety through a series of coupling reactions. The final step involves deprotection to yield the target compound. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-6-((((E)-cyclooct-2-en-1-yloxy)carbonyl)amino)hexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(2S)-2-Amino-6-((((E)-cyclooct-2-en-1-yloxy)carbonyl)amino)hexanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for targeting specific diseases.

    Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-6-((((E)-cyclooct-2-en-1-yloxy)carbonyl)amino)hexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are conducted to elucidate these mechanisms and identify the key molecular players involved.

Comparison with Similar Compounds

Similar Compounds

    Methylcyclohexane: A simpler compound with a cyclohexane ring and a methyl group.

    Cyclooctene: Contains a cyclooctene ring similar to the moiety in the target compound.

    Hexanoic Acid: Shares the hexanoic acid backbone but lacks the additional functional groups.

Uniqueness

(2S)-2-Amino-6-((((E)-cyclooct-2-en-1-yloxy)carbonyl)amino)hexanoic acid is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C15H26N2O4

Molecular Weight

298.38 g/mol

IUPAC Name

(2S)-2-amino-6-[[(2Z)-cyclooct-2-en-1-yl]oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C15H26N2O4/c16-13(14(18)19)10-6-7-11-17-15(20)21-12-8-4-2-1-3-5-9-12/h4,8,12-13H,1-3,5-7,9-11,16H2,(H,17,20)(H,18,19)/b8-4-/t12?,13-/m0/s1

InChI Key

RIPRFLAPFPCYBY-WHXJJFMNSA-N

Isomeric SMILES

C1CC/C=C\C(CC1)OC(=O)NCCCC[C@@H](C(=O)O)N

Canonical SMILES

C1CCC=CC(CC1)OC(=O)NCCCCC(C(=O)O)N

Origin of Product

United States

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